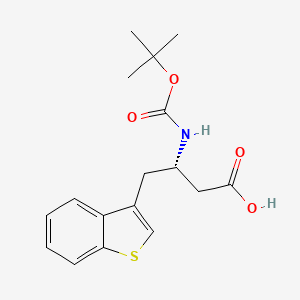

Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid: is a synthetic amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a benzothienyl moiety. This compound is primarily used in peptide synthesis and serves as a building block for more complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid typically involves the following steps:

Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

Formation of the benzothienyl moiety: The benzothienyl group is introduced through a series of reactions involving thiophene derivatives.

Coupling reactions: The protected amino acid is coupled with the benzothienyl moiety under specific conditions to form the final product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for research and development purposes.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of the benzothienyl moiety.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with different functional groups replacing the original ones.

Applications De Recherche Scientifique

Chemistry: Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid is widely used in peptide synthesis as a building block for creating complex peptides and proteins. It is also used in the development of novel synthetic pathways for organic compounds.

Biology: In biological research, this compound is used to study protein-protein interactions, enzyme mechanisms, and receptor binding. It serves as a tool for understanding the structure and function of biological macromolecules.

Medicine: this compound is used in the development of pharmaceutical compounds. It is a key intermediate in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.

Mécanisme D'action

The mechanism of action of Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothienyl moiety plays a crucial role in binding to these targets, while the amino group and Boc protecting group influence the compound’s reactivity and stability. The pathways involved include enzyme inhibition, receptor modulation, and signal transduction.

Comparaison Avec Des Composés Similaires

Boc-3-(2-pyridyl)-alanine: Similar in structure but with a pyridyl group instead of a benzothienyl group.

Boc-3-(2-naphthyl)-alanine: Contains a naphthyl group, offering different binding properties.

Boc-3-(4-thiazolyl)-alanine: Features a thiazolyl group, providing unique reactivity.

Uniqueness: Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid is unique due to its benzothienyl moiety, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of peptides and the development of pharmaceutical compounds.

Activité Biologique

Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid (CAS Number: 270063-45-1) is a synthetic amino acid derivative that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₇H₂₁NO₄S

- Molar Mass : 335.42 g/mol

- Density : 1.248 g/cm³

- Boiling Point : 529.6 ± 45.0 °C (predicted)

- pKa : 4.44 ± 0.10 (predicted)

- Storage Conditions : 2-8°C, protected from light

- Hazard Class : Irritant

This compound acts primarily as a chiral reagent in organic synthesis, facilitating the stereoselective synthesis of complex molecules. Its unique structural features allow it to interact with biological targets, potentially influencing various biochemical pathways.

Neuroprotective Effects

Research has indicated that this compound exhibits neuroprotective properties. In vitro studies have demonstrated its ability to mitigate neuronal cell death induced by oxidative stress and excitotoxicity. Key findings include:

- Cell Viability : The compound significantly improved cell viability in neuronal cultures exposed to toxic agents.

- Caspase Activation : It inhibited caspase activation, a critical step in the apoptotic pathway, suggesting a protective mechanism against apoptosis .

Pharmacological Applications

This compound has been explored for its potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential.

Case Studies

-

In Vivo Neuroprotection Study

- Objective : To evaluate the neuroprotective effects of this compound in a rodent model of ischemic stroke.

- Methodology : Rodents were administered the compound prior to inducing ischemia.

- Results : Treated animals exhibited reduced infarct size and improved functional recovery compared to controls, indicating significant neuroprotective effects.

-

Cell Culture Assays

- Objective : To assess the cytotoxic effects of this compound on human neuronal cell lines.

- Methodology : Cells were treated with varying concentrations of the compound, followed by assays for cell viability and apoptosis.

- Results : The compound demonstrated dose-dependent cytoprotection, with significant reductions in apoptosis markers at higher concentrations .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Molar Mass | Biological Activity |

|---|---|---|---|

| This compound | C₁₇H₂₁NO₄S | 335.42 g/mol | Neuroprotective, anti-apoptotic |

| Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid | C₁₇H₂₁NO₄S | 335.42 g/mol | Similar neuroprotective effects observed |

Propriétés

IUPAC Name |

(3S)-4-(1-benzothiophen-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4S/c1-17(2,3)22-16(21)18-12(9-15(19)20)8-11-10-23-14-7-5-4-6-13(11)14/h4-7,10,12H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRUFHPBCNHYEPJ-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CSC2=CC=CC=C21)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CSC2=CC=CC=C21)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.